L-Pyroglutamic Acid-13C5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

L-Pyroglutamic Acid-13C5 can be synthesized from L-glutamic acid through several biochemical and chemical methods. For instance, enzymatic synthesis involving ornithine aminotransferase has been used to convert L-ornithine to Δ1-Pyrroline-5-carboxylic acid (P5C), an intermediate in the metabolism of proline, ornithine, and glutamic acid, which can then be further processed to L-Pyroglutamic Acid-13C5 (Smith, Downing, & Phang, 1977). Additionally, the metabolism of [U‐13C5]Glutamine in cultured astrocytes has provided insights into the metabolic pathways leading to the formation of 13C-labeled glutamate and related compounds (Sonnewald et al., 1996).

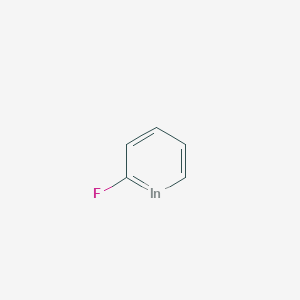

Molecular Structure Analysis

The molecular structure of L-Pyroglutamic Acid-13C5 has been elucidated through various spectroscopic techniques, including NMR spectroscopy. Studies on related compounds, such as L-glutamate labeled with carbon-13, have provided valuable information on the structural aspects and labeling patterns of these molecules (Walker & London, 1987).

Chemical Reactions and Properties

L-Pyroglutamic Acid-13C5, like its unlabeled counterpart, participates in various chemical reactions, including those involved in the biosynthesis and metabolism of amino acids. For instance, the enzymatic preparation of 13C-labeled L-glutamic acids showcases the chemical reactions and properties of labeled glutamic acid derivatives, providing insights into the reactions L-Pyroglutamic Acid-13C5 might undergo (Goux, Rench, & Weber, 1993).

Physical Properties Analysis

The physical properties of L-Pyroglutamic Acid-13C5 can be inferred from studies on similar compounds. For example, the crystalline structure, spectroscopic properties, and other physical characteristics of L-pyroglutamic acid have been thoroughly investigated, which can provide a basis for understanding the physical properties of its 13C5-labeled variant (Issa et al., 2019).

Chemical Properties Analysis

The chemical properties of L-Pyroglutamic Acid-13C5, including its reactivity and stability, can be analyzed through the study of its synthesis, reactions, and interactions with other molecules. Research on the synthesis and properties of related compounds, such as the stable derivative of Pyrroline-5-Carboxylic Acid, provides insights into the chemical behavior of L-Pyroglutamic Acid-13C5 (Mezl, Knox, 1976).

Aplicaciones Científicas De Investigación

Metabolic Flux Analysis in Industrial Fermentations

L-Pyroglutamic Acid-13C5 plays a crucial role in metabolic flux analysis, particularly in the context of industrial fermentation processes. A study by Drysch et al. (2003) demonstrates its application in the analysis of Corynebacterium glutamicum, a bacterium used for large-scale production of amino acids. They employed 13C-labeling experiments combined with nuclear magnetic resonance (NMR) analysis to map metabolic flux distributions during fermentation processes, enhancing our understanding of amino acid production at an industrial scale (Drysch et al., 2003).

Medical Applications

In medical research, L-Pyroglutamic Acid-13C5 has been studied for its potential therapeutic applications. Ito et al. (2013) explored the effects of L-Pyroglutamic acid on intraocular pressure in rabbits, indicating its potential use in treating ocular hypertension (Ito et al., 2013).

Synthesis of Non-Proteinogenic Amino Acids

L-Pyroglutamic Acid-13C5 is significant in the synthesis of non-proteinogenic amino acids and natural products. Jain (2001) discusses its role as a substrate in the synthesis of these compounds, highlighting its importance in the field of organic chemistry (Jain, 2001).

Crystal Structure and Molecular Docking

The synthesis, crystal structure, and molecular docking of L-pyroglutamic acid have been studied to understand its molecular interactions and stability. Issa et al. (2019) utilized various analytical techniques to analyze these aspects, contributing to our understanding of its chemical properties (Issa et al., 2019).

Role in Peptide Pyrolysis

L-Pyroglutamic Acid-13C5 has been studied in the context of amino acid pyrolysis. Sharma et al. (2004) investigated the pyrolysis of various amino acids, including pyroglutamic acid, to understand the formation of different products during this process (Sharma et al., 2004).

Metabolism in Rat Brain In Vivo

Park et al. (2013) used L-Pyroglutamic Acid-13C5 to assess mitochondrial metabolism in rat brains, showcasing its application in neuroscientific research (Park et al., 2013).

Safety And Hazards

Direcciones Futuras

L-Pyroglutamic acid has been identified as a potential diagnostic biomarker for systemic lupus erythematosus . It has also been suggested that L-Pyroglutamic acid and its derivatives could increase lettuce yield, confer protection to bread wheat against Zymoseptoria tritici, affect the biosynthesis of trichothecenes and phenylpropanoids, stimulate DNA synthesis in rat primary hepatocytes, show anti-HIV-1 and anti-HCV activity, exhibit antioxidant activity and anti-inflammatory activity, show selective Gram-negative antibacterial activity and antiplatelet activity, and act as a new farnesyl transferase inhibitor .

Propiedades

Número CAS |

55443-56-6 |

|---|---|

Nombre del producto |

L-Pyroglutamic Acid-13C5 |

Fórmula molecular |

¹³C₅H₇NO₃ |

Peso molecular |

134.08 |

Sinónimos |

(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (-)-Pyroglutamic Acid-13C5; (2S)-5-Oxopyrrolidine-2-carboxylic Acid-13C5; (5S)-2-Oxopyrrolidine-5-carboxylic Acid-13C5; (S)-(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (S)-(-)-γ-Butyrolactam-γ-carboxylic Acid-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.